5-(4-Vinylbenzyl)-2-thiobarbituric acid

Description

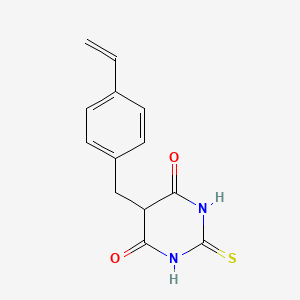

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2S |

|---|---|

Molecular Weight |

260.31 g/mol |

IUPAC Name |

5-[(4-ethenylphenyl)methyl]-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C13H12N2O2S/c1-2-8-3-5-9(6-4-8)7-10-11(16)14-13(18)15-12(10)17/h2-6,10H,1,7H2,(H2,14,15,16,17,18) |

InChI Key |

KDAWBGFTXZRDBG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)CC2C(=O)NC(=S)NC2=O |

Synonyms |

5-(4-vinylbenzyl)-2-thiobarbituric acid |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Vinylbenzyl 2 Thiobarbituric Acid

Historical and Contemporary Approaches to Thiobarbituric Acid Synthesis

Historically, the synthesis of the core 2-thiobarbituric acid structure has been dominated by the condensation reaction of a thiourea (B124793) with a malonic acid derivative. This method, established for over a century, remains a cornerstone of pyrimidine (B1678525) chemistry. In a typical procedure, thiourea is reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to facilitate the cyclization and formation of the thiobarbiturate ring. chemicalbook.com Variations of this method involve the use of malonic acid and acetyl chloride. omicsonline.org

Contemporary approaches have focused on improving the efficiency, safety, and environmental footprint of these syntheses. This includes the exploration of alternative catalysts, solvent systems, and energy sources. For instance, microwave-assisted synthesis has been shown to accelerate the reaction, leading to higher yields in shorter time frames. tsijournals.com Furthermore, the use of solid acid catalysts and ionic liquids has been investigated to simplify purification and minimize waste. tsijournals.com

Targeted Synthesis of 5-(4-Vinylbenzyl)-2-thiobarbituric Acid: Reaction Pathways and Mechanisms

The most direct and widely employed method for introducing a substituent at the 5-position of the barbituric or thiobarbituric acid ring is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as 2-thiobarbituric acid, which possesses acidic protons at the C5 position.

For the targeted synthesis of this compound, the key reaction is the Knoevenagel condensation between 2-thiobarbituric acid and 4-vinylbenzaldehyde (B157712). This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), in a suitable solvent like ethanol. omicsonline.orgnih.gov The reaction proceeds via the formation of a vinylogous intermediate, which then undergoes dehydration to yield the final 5-substituted product.

The mechanism involves the deprotonation of the C5-methylene group of 2-thiobarbituric acid by the basic catalyst to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 4-vinylbenzaldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration, often acid-catalyzed or thermally induced, leads to the formation of the C=C double bond, yielding 5-(4-Vinylbenzylidene)-2-thiobarbituric acid. A subsequent reduction step would be necessary to produce the target compound, this compound.

The successful synthesis of the target compound relies on the availability and purity of its precursors: 2-thiobarbituric acid and 4-vinylbenzaldehyde.

2-Thiobarbituric Acid: As previously mentioned, this precursor is typically synthesized via the condensation of thiourea and diethyl malonate. chemicalbook.com The reaction is generally carried out in an alcoholic solvent with a strong base like sodium ethoxide, followed by acidification to precipitate the product. chemicalbook.com

4-Vinylbenzaldehyde: This precursor can be obtained from commercial sources or synthesized from 4-vinylbenzyl chloride. A common synthetic route involves the oxidation of 4-vinylbenzyl alcohol, which can be prepared by the hydrolysis of 4-vinylbenzyl chloride. Alternatively, methods like the Sommelet reaction or Duff reaction on styrene (B11656) could be envisioned, although these are generally less direct. The synthesis of 4-vinylbenzyl azide (B81097) from 4-vinylbenzyl chloride has been documented, indicating the availability of the vinylbenzyl halide as a starting material for various functionalizations. rsc.org

The optimization of the Knoevenagel condensation is crucial for maximizing the yield and purity of the desired product. Several factors can be adjusted:

Catalyst: The choice and concentration of the basic catalyst are critical. While piperidine and pyridine are common, other bases such as sodium acetate (B1210297) can also be effective. tsijournals.comnih.gov The optimal catalyst will facilitate the reaction without promoting side reactions.

Solvent: The solvent can influence the solubility of the reactants and the reaction rate. Ethanol is frequently used, but other polar solvents like methanol (B129727) or aprotic solvents like acetonitrile (B52724) could be explored. omicsonline.orgnih.govscielo.br

Temperature: The reaction is often carried out at reflux temperature to ensure a reasonable reaction rate. nih.gov However, lower temperatures may be necessary to improve selectivity and prevent polymerization of the vinyl group.

Reaction Time: The reaction time needs to be optimized to ensure complete conversion without the degradation of the product. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is standard practice. nih.gov

A hypothetical optimization table for the Knoevenagel condensation step is presented below.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | Ethanol | Reflux | 6 | 75 |

| 2 | Pyridine | Ethanol | Reflux | 8 | 70 |

| 3 | Sodium Acetate | Acetic Acid | 100 | 4 | 65 |

| 4 | Piperidine | Acetonitrile | 80 | 12 | 80 |

This is a hypothetical data table for illustrative purposes.

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact.

Solvent-Free Reactions: Grinding techniques, where the solid reactants are ground together with a catalyst in the absence of a solvent, have been successfully used for the synthesis of barbituric acid derivatives. tsijournals.comjetir.orgjetir.org This approach minimizes solvent waste.

Alternative Energy Sources: Microwave irradiation can significantly reduce reaction times and energy consumption. tsijournals.com

Benign Catalysts: The use of heterogeneous catalysts, such as nanoporous solid acids or supported catalysts like KF-Al2O3, can simplify product purification and allow for catalyst recycling. tsijournals.comnih.gov

Atom Economy: The Knoevenagel condensation itself is a relatively atom-economical reaction, with water being the main byproduct.

Novel Synthetic Routes and Catalytic Approaches

Research into the synthesis of barbiturate (B1230296) and thiobarbiturate derivatives is ongoing, with new methods continually being developed. For the synthesis of this compound, novel approaches could include:

One-Pot, Multi-Component Reactions: A one-pot synthesis involving thiourea, a malonic acid derivative, and 4-vinylbenzaldehyde could potentially streamline the process, although controlling selectivity would be a significant challenge. Some multi-component reactions for related structures have been reported. nih.gov

Advanced Catalytic Systems: The use of metal-organic frameworks (MOFs) or other advanced nanomaterials as catalysts could offer enhanced activity and selectivity. Gold nanoparticles have been explored as catalysts in the synthesis of related barbituric acid derivatives. researchgate.net

Flow Chemistry: Performing the synthesis in a continuous flow reactor could offer better control over reaction parameters, leading to improved yields and safety, especially for potentially exothermic reactions or when dealing with unstable intermediates.

Spectroscopic and Advanced Structural Elucidation of 5 4 Vinylbenzyl 2 Thiobarbituric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed molecular structure of 5-(4-Vinylbenzyl)-2-thiobarbituric acid in solution. It provides insights into the connectivity of atoms, their spatial relationships, and the dynamic processes such as tautomerism, which is characteristic of the thiobarbituric acid ring. The thiobarbituric acid moiety can exist in several tautomeric forms, including the thione, thioenol, and keto-enol forms. NMR studies would be crucial in identifying the predominant tautomer in a given solvent.

High-Resolution ¹H and ¹³C NMR Investigations

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the vinyl group, the benzyl (B1604629) group, and the thiobarbituric acid ring. The vinyl group would typically exhibit a characteristic set of signals in the olefinic region (around 5-7 ppm), including a doublet of doublets for the proton on the carbon adjacent to the benzene (B151609) ring and two doublets for the terminal vinyl protons. The aromatic protons of the 4-substituted benzyl ring would likely appear as two doublets in the aromatic region (around 7-7.5 ppm). The methylene (B1212753) protons of the benzyl group would present a doublet, coupled to the methine proton at the 5-position of the thiobarbituric acid ring. The NH protons of the thiobarbituric acid ring would appear as broad singlets, with their chemical shifts being sensitive to the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. Key signals would include those for the carbonyl (C=O) and thiocarbonyl (C=S) groups of the thiobarbituric acid ring, typically found in the range of 160-180 ppm and 180-200 ppm, respectively. The carbons of the vinyl group and the aromatic ring would also show characteristic signals in the olefinic and aromatic regions of the spectrum. The presence of specific tautomers would be reflected in the chemical shifts of the carbons within the thiobarbituric acid ring.

Hypothetical ¹H and ¹³C NMR Data Table

This table presents plausible chemical shift ranges based on known data for similar structures. Actual experimental values would be required for definitive assignment.

| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| NH (Thiobarbituric ring) | 11.0 - 12.5 (broad s) | - |

| CH (Vinyl) | 6.6 - 6.8 (dd) | 135 - 137 |

| CH₂ (Vinyl) | 5.7 - 5.9 (d), 5.2 - 5.4 (d) | 114 - 116 |

| Aromatic CH | 7.2 - 7.5 (m) | 126 - 138 |

| Benzyl CH₂ | 3.1 - 3.3 (d) | 35 - 40 |

| C5-H (Thiobarbituric ring) | 3.8 - 4.0 (t) | 45 - 50 |

| C4/C6 (C=O) | - | 160 - 165 |

| C2 (C=S) | - | 175 - 180 |

| C5 | - | 45 - 50 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to elucidate the molecule's three-dimensional structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the vinyl and benzyl fragments and their connection to the thiobarbituric acid ring. For instance, it would show a correlation between the benzyl CH₂ protons and the C5-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection of the vinylbenzyl group to the C5 position of the thiobarbituric acid ring by showing correlations from the benzyl CH₂ protons to C5, C4, and C6 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be valuable for determining the preferred conformation of the vinylbenzyl group relative to the thiobarbituric acid ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C=S, and C=C functional groups. The N-H stretching vibrations would appear as a broad band in the region of 3100-3300 cm⁻¹. The C=O stretching vibrations of the barbiturate (B1230296) ring typically result in strong absorptions around 1680-1720 cm⁻¹. The C=S stretching vibration is generally weaker and appears in the range of 1050-1250 cm⁻¹. The vinyl group would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching around 1630 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C=S bonds, which often give strong Raman signals.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 |

| C-H (Aromatic/Vinyl) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O | Stretching | 1680 - 1720 |

| C=C (Vinyl) | Stretching | 1620 - 1640 |

| C=C (Aromatic) | Stretching | 1580 - 1600 |

| C=S | Stretching | 1050 - 1250 |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₁₃H₁₂N₂O₂S).

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the benzyl group, leading to a prominent fragment corresponding to the vinylbenzyl cation. Other characteristic fragments would arise from the breakdown of the thiobarbituric acid ring.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the thiobarbituric acid ring. Studies on similar barbiturate structures have shown extensive hydrogen-bonding networks that dictate the solid-state architecture.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound would show absorptions corresponding to the π → π* transitions of the aromatic ring, the vinyl group, and the conjugated system within the thiobarbiturc acid ring. The exact position of the absorption maxima would be sensitive to the solvent polarity. The thiobarbituric acid moiety itself is known to be a chromophore.

Fluorescence Spectroscopy: The fluorescence properties of this compound would depend on the extent of conjugation and the rigidity of the molecule. The presence of the vinylbenzyl group could potentially lead to interesting photophysical properties, and fluorescence spectroscopy would be used to measure the emission spectrum, quantum yield, and lifetime of the excited state.

Chemical Reactivity and Derivatization of 5 4 Vinylbenzyl 2 Thiobarbituric Acid

Tautomerism and Acidity of the Thiobarbituric Acid Moiety

The thiobarbituric acid ring of 5-(4-vinylbenzyl)-2-thiobarbituric acid is the primary determinant of its acidic character and exists in a state of tautomeric equilibrium. The presence of two amide protons and a methylene (B1212753) group flanked by two carbonyl groups allows for several tautomeric forms. The principal tautomers include the thione, thioenol, and thiol forms.

The acidity of the thiobarbituric acid moiety is a critical factor in its reactivity. The protons on the nitrogen atoms are weakly acidic, while the methylene protons at the C-5 position are significantly more acidic due to the electron-withdrawing nature of the adjacent carbonyl groups. This acidity facilitates the formation of a carbanion at the C-5 position, which is a key intermediate in various condensation reactions. The pKa value of the C-5 proton is influenced by the solvent and the electronic nature of the substituent at this position. The vinylbenzyl group, being weakly electron-donating, has a modest electronic influence on the acidity of the C-5 proton.

Reactions at the Thio-Carbonyl Group (C=S)

The thiocarbonyl group (C=S) at the C-2 position is a site of distinct reactivity. Compared to its carbonyl (C=O) analog in barbituric acid, the thiocarbonyl group is more nucleophilic and can undergo a different set of reactions.

One of the primary reactions of the thiocarbonyl group is S-alkylation. In the presence of a base and an alkylating agent, the sulfur atom can be readily alkylated to form S-alkyl derivatives. This reaction proceeds via the formation of a thioenolate intermediate.

Another important transformation is the oxidative conversion of the thiocarbonyl group to a carbonyl group, which can be achieved using various oxidizing agents. This conversion allows for the synthesis of the corresponding barbituric acid derivative from the thiobarbituric acid precursor. Desulfurization can also be accomplished under reductive conditions.

| Reaction Type | Reagents | Product Type | Notes |

| S-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., NaH, K₂CO₃) | 2-Alkylthio-5-(4-vinylbenzyl)barbituric acid | Proceeds via a thioenolate intermediate. |

| Oxidation | Oxidizing agents (e.g., H₂O₂, KMnO₄) | 5-(4-Vinylbenzyl)barbituric acid | Converts the thiocarbonyl to a carbonyl group. |

| Desulfurization | Raney Nickel | 5-(4-Vinylbenzyl)pyrimidin-2,4,6-trione derivative | Reductive removal of the sulfur atom. |

Reactivity of the Vinylbenzyl Moiety: Aromatic and Olefinic Transformations

The vinylbenzyl moiety offers two distinct sites for chemical modification: the vinyl group and the aromatic ring.

The vinyl group is susceptible to a variety of addition reactions and is a key functional handle for polymerization. Free radical polymerization of the vinyl group can be initiated using standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, leading to the formation of polymers with pendant thiobarbituric acid groups. These polymers have potential applications in materials science and as functional resins. The vinyl group can also undergo other typical olefin reactions such as hydrogenation to an ethyl group or halogenation.

| Reaction Type | Reagents/Conditions | Product Description |

| Olefinic Transformations | ||

| Free Radical Polymerization | Radical initiator (e.g., AIBN, BPO), Heat/UV | Poly(this compound) |

| Hydrogenation | H₂, Pd/C | 5-(4-Ethylbenzyl)-2-thiobarbituric acid |

| Halogenation | Br₂, Cl₂ | 5-(4-(1,2-Dihaloethyl)benzyl)-2-thiobarbituric acid |

| Aromatic Transformations | ||

| Nitration | HNO₃, H₂SO₄ | 5-(4-Vinyl-3-nitrobenzyl)-2-thiobarbituric acid |

| Halogenation | Br₂, FeBr₃ | 5-(3-Bromo-4-vinylbenzyl)-2-thiobarbituric acid |

| Sulfonation | Fuming H₂SO₄ | 5-(4-Vinyl-3-sulfobenzyl)-2-thiobarbituric acid |

Nitrogen-Based Derivatization Strategies

The two nitrogen atoms within the thiobarbituric acid ring are nucleophilic and can be derivatized through various reactions, most notably alkylation and acylation. These reactions typically require the use of a base to deprotonate the nitrogen, forming an amide anion which then acts as the nucleophile.

N-alkylation can be achieved using alkyl halides in the presence of a suitable base. It is possible to achieve mono- or di-alkylation depending on the stoichiometry of the reagents and the reaction conditions. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce acyl groups onto the nitrogen atoms, forming N-acyl derivatives. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

| Reaction Type | Reagents | Product Type | Notes |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | 1-Alkyl- or 1,3-Dialkyl-5-(4-vinylbenzyl)-2-thiobarbituric acid | Mono- or di-substitution is possible. |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base | 1-Acyl- or 1,3-Diacyl-5-(4-vinylbenzyl)-2-thiobarbituric acid | Introduces amide functionalities. |

Development of Novel Functionalized Derivatives of this compound

The diverse reactivity of this compound allows for the rational design and synthesis of a wide array of novel derivatives. By combining the reactions described in the preceding sections, complex and highly functionalized molecules can be constructed.

For instance, Knoevenagel condensation of the active methylene group at C-5 with various aldehydes and ketones can lead to the formation of 5-ylidene derivatives. While the starting compound is already substituted at C-5, this position can be functionalized prior to the introduction of the vinylbenzyl group, or alternatively, the vinylbenzyl group could be modified post-synthesis. A more direct approach for further functionalization at C-5 would involve reactions of a 5-halo-2-thiobarbituric acid precursor followed by Suzuki or other cross-coupling reactions to introduce the vinylbenzyl moiety.

Furthermore, the vinyl group serves as a powerful anchor for post-polymerization modification. Polymers of this compound can be synthesized and subsequently modified at the thiobarbituric acid rings, for example, through N-alkylation or reactions at the thiocarbonyl group. This approach allows for the creation of functional materials with tailored properties. The combination of polymerization with subsequent derivatization of the thiobarbituric acid units opens up possibilities for creating novel drug delivery systems, sensors, or catalysts.

The development of such derivatives is a promising area of research, with potential applications spanning from materials science to medicinal chemistry. The strategic manipulation of the various reactive sites on the this compound scaffold provides a rich platform for chemical innovation.

Polymerization Studies of 5 4 Vinylbenzyl 2 Thiobarbituric Acid

Homopolymerization Mechanisms and Kinetics

The homopolymerization of 5-(4-Vinylbenzyl)-2-thiobarbituric acid can be approached through various radical polymerization techniques. The choice of method dictates the level of control over the polymer's molecular weight, architecture, and dispersity.

Free Radical Polymerization of this compound

Conventional free radical polymerization (FRP) is a robust and widely used method for polymerizing vinyl monomers, including styrene (B11656) and its derivatives like 4-vinylbenzyl chloride (VBC). univook.comijcrt.org This process is typically initiated by the thermal decomposition of a radical initiator, which generates free radicals that attack the vinyl group of the monomer, initiating a chain reaction. ijcrt.orglibretexts.org

For this compound, an analogous FRP process would involve dissolving the monomer in a suitable solvent, such as toluene, 1,4-dioxane, or tetrahydrofuran (THF), along with a thermal initiator. ukm.my Commonly used initiators for styrenic monomers include 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), with polymerization typically conducted at temperatures between 60 and 90°C. ijcrt.orgukm.my The reaction proceeds through the characteristic steps of initiation, propagation, and termination. libretexts.org Termination commonly occurs through radical combination or disproportionation, leading to polymers with a broad molecular weight distribution (high dispersity). libretexts.org While straightforward, this method offers limited control over the final polymer architecture. nih.gov

Controlled Radical Polymerization (CRP) Techniques: ATRP, RAFT, NMP

To achieve well-defined polymers with controlled molecular weights and low dispersity (Đ < 1.5), controlled radical polymerization (CRP) techniques are employed. univook.com These methods, also known as reversible-deactivation radical polymerizations (RDRP), are compatible with a wide range of functional monomers. cmu.edu

Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method for polymerizing styrenes and related monomers. cmu.educmu.edu The polymerization of this compound via ATRP would likely involve an alkyl halide initiator, such as 1-phenylethyl bromide, and a transition metal complex catalyst, typically copper(I) bromide complexed with a ligand like 2,2'-bipyridine (bpy) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). cmu.eduthescipub.com The process relies on a reversible equilibrium between active propagating radicals and dormant alkyl halide species, which minimizes termination reactions and allows for controlled chain growth. thescipub.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is another highly versatile CRP technique well-suited for functional styrenic monomers. acs.orgnih.govsigmaaldrich.com A key component of RAFT is a chain transfer agent (CTA), typically a thiocarbonylthio compound. sigmaaldrich.com For a styrenic monomer like this compound, trithiocarbonates or dithiobenzoates are effective CTAs. acs.orgsigmaaldrich.com The polymerization is initiated by a conventional radical initiator (e.g., AIBN), and control is achieved through a degenerative chain transfer process where the propagating radical reversibly adds to the CTA. epa.gov This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net

Nitroxide-Mediated Polymerization (NMP) is also effective for the controlled polymerization of styrene and its derivatives. scientific.net This technique uses a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), or more advanced nitroxides like SG1, to reversibly trap the growing polymer radical. acs.org Polymerization can be initiated by a conventional initiator in the presence of the nitroxide or by using a pre-formed alkoxyamine initiator (e.g., BlocBuilder). scientific.netacs.org NMP offers a metal-free alternative for synthesizing well-defined polymers from styrenic monomers.

Polymerization Kinetics and Thermodynamics

The kinetics of free-radical polymerization are generally first-order with respect to monomer concentration and half-order with respect to initiator concentration. epa.govuomustansiriyah.edu.iq The rate of polymerization is governed by the rate constants for initiation (kd), propagation (kp), and termination (kt). The bulky this compound monomer may exhibit steric hindrance that could influence its propagation rate constant compared to unsubstituted styrene.

Below is a table of representative kinetic parameters for the polymerization of styrene, which serves as a model for the vinylbenzyl portion of the target monomer.

Table 1: Representative Kinetic Parameters for Styrene Polymerization Data presented is for analogous styrenic systems and serves as an estimation.

| Parameter | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Propagation Rate Constant (kp) | 345 L·mol-1·s-1 | 60 | researchgate.net |

| Termination Rate Constant (kt) | 2.9 x 107 L·mol-1·s-1 | 60 | researchgate.net |

| Initiator Decomposition (AIBN, kd) | 8.5 x 10-6 s-1 | 60 | researchgate.net |

Thermodynamically, the polymerization of vinyl monomers is an exothermic process, driven by the conversion of a π-bond in the monomer to a more stable σ-bond in the polymer chain. libretexts.orgacs.org The heat of polymerization (ΔHp) for styrene is significant, and a similar value would be expected for this compound.

Table 2: Thermodynamic Data for Styrene Polymerization Data is for styrene and provides an expected range for this compound.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Heat of Polymerization (ΔHp) | -69.9 kJ·mol-1 | Bulk, 25°C | acs.org |

| Heat of Polymerization (ΔHp) | -71 kJ·mol-1 | General | nih.gov |

| Entropy of Polymerization (ΔSp) | -105 J·mol-1·K-1 | Bulk, 25°C | researchgate.net |

Copolymerization of this compound with Diverse Monomers

Copolymerization allows for the creation of materials that combine the properties of two or more different monomers. The styrenic nature of this compound makes it an excellent candidate for copolymerization with a wide array of other vinyl monomers, such as acrylates, methacrylates, and other styrene derivatives.

Reactivity Ratios and Monomer Sequence Distribution

The composition and microstructure of a copolymer are determined by the monomer reactivity ratios, r1 and r2. These ratios compare the rate at which a growing polymer chain ending in one monomer unit adds another unit of the same monomer versus adding a unit of the comonomer.

Since experimental data for this compound is not available, the reactivity ratios for styrene (M1) copolymerized with common monomers like methyl methacrylate (MMA) (M2) can provide insight into its expected behavior. In the styrene/MMA system, both reactivity ratios are less than one (r1 < 1, r2 < 1), indicating that each propagating radical prefers to react with the other monomer (cross-propagation). acs.org This leads to a tendency for alternation and results in a statistical or random distribution of monomer units along the polymer chain, rather than long blocks of a single monomer. rdd.edu.iq The product of the reactivity ratios (r1r2) being close to 0.25 further suggests a strong alternating tendency. tue.nl

Table 3: Reactivity Ratios for Styrene (M1) Copolymerization with Methyl Methacrylate (M2) Data provides an estimate for the copolymerization behavior of a vinylbenzyl-type monomer.

| r1 (Styrene) | r2 (MMA) | r1r2 | Temperature (°C) | Method/Solvent | Reference |

|---|---|---|---|---|---|

| 0.52 | 0.46 | 0.24 | 60 | Bulk | cjps.org |

| 0.49 | 0.35 | 0.17 | 70 | Kelen-Tüdos/Benzene (B151609) | rdd.edu.iq |

| 0.697 | 0.491 | 0.34 | 60 | 1H NMR/Benzene | acs.org |

Synthesis of Statistical and Block Copolymers

Statistical Copolymers: The synthesis of statistical copolymers incorporating this compound can be readily achieved by copolymerizing it with another monomer using either conventional free radical polymerization or a controlled radical technique. acs.org The monomers are mixed in a desired ratio with an initiator in a suitable solvent. The resulting polymer will have a random sequence distribution largely governed by the monomer feed ratio and the inherent reactivity ratios of the comonomer pair. nih.gov

Block Copolymers: The synthesis of block copolymers requires a living or controlled polymerization method, such as ATRP, NMP, or RAFT. fluorine1.ru The general strategy involves two sequential steps. First, one monomer is polymerized to create a homopolymer that retains its active end-group. This polymer then acts as a macroinitiator (in ATRP or NMP) or a macro-chain transfer agent (macro-CTA in RAFT) to initiate the polymerization of the second monomer, growing the second block from the end of the first. acs.org For example, using RAFT, a polystyrene macro-CTA could be synthesized first, then chain-extended with this compound to form a polystyrene-b-poly(this compound) diblock copolymer. This sequential monomer addition ensures the formation of distinct blocks rather than a random distribution. rsc.org

Due to a lack of available scientific literature on the specific polymerization applications of this compound as outlined in the user's request, this article cannot be generated. Extensive searches for graft copolymerization methodologies, specific polymer architectures such as star polymers, dendrimers, and polymer brushes, as well as post-polymerization functionalization involving this particular compound, did not yield any relevant research findings.

To provide a thorough, informative, and scientifically accurate article, it is imperative to base the content on existing peer-reviewed research. Without such foundational information, the generation of an article that adheres to the user's detailed outline and quality standards is not possible.

Further research into the synthesis and basic polymerization of this compound may be available, but the specific, advanced topics requested in the prompt are not present in the currently accessible scientific literature. Therefore, to avoid presenting inaccurate or unsubstantiated information, the request cannot be fulfilled at this time.

Future Directions and Emerging Research Avenues for 5 4 Vinylbenzyl 2 Thiobarbituric Acid

Integration with Supramolecular Chemistry and Self-Assembly

The thiobarbituric acid group is rich in hydrogen bond donors and acceptors, making it an ideal candidate for the construction of supramolecular assemblies. Future research is expected to focus on harnessing these non-covalent interactions to create highly ordered materials.

Hydrogen-Bonded Networks: The thiobarbituric acid moiety can participate in various hydrogen-bonding motifs. nih.gov Unlike its oxygen-containing counterpart, barbituric acid, the presence of the thiocarbonyl group can lead to different hydrogen-bonding patterns and strengths. nih.govrsc.org Investigating the self-assembly of 5-(4-vinylbenzyl)-2-thiobarbituric acid could reveal the formation of intricate one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. rsc.org These ordered structures could find applications in areas such as crystal engineering and the development of functional organic materials.

Polymer Self-Assembly: Polymers derived from this compound are expected to exhibit fascinating self-assembly behavior. The interplay between the covalent polymer backbone and the supramolecular interactions of the pendant thiobarbituric acid groups could lead to the formation of well-defined nanostructures in solution and in the solid state. This could include the formation of micelles, vesicles, or phase-separated domains in block copolymers, driven by the specific interactions of the thiobarbituric acid units.

Stimuli-Responsive Materials: The hydrogen bonds involving the thiobarbituric acid group can be sensitive to external stimuli such as temperature, pH, or the presence of specific guest molecules. This opens the door to the development of "smart" materials that can change their structure and properties in response to their environment. For example, a polymer containing these moieties could exhibit tunable solubility or reversible gelation.

Development of Advanced Polymerization Techniques and Methodologies

To fully unlock the potential of this compound, the development of advanced polymerization techniques is crucial for the synthesis of well-defined polymers with controlled architectures.

Controlled Radical Polymerization: Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly well-suited for the polymerization of functional vinyl monomers. nih.gov Applying RAFT to this compound would enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block, graft, and star polymers. nih.govresearchgate.netresearchgate.net The ability to create well-defined block copolymers, for instance, would allow for the precise control over the self-assembly of these materials into sophisticated nanostructures.

Surface-Initiated Polymerization: Grafting polymers of this compound from surfaces could lead to the creation of functional coatings with tailored properties. Surface-initiated RAFT polymerization, for example, could be employed to modify the surface of various substrates, imparting properties such as improved adhesion, biocompatibility, or sensing capabilities.

The following table summarizes potential RAFT polymerization parameters for this compound based on similar vinylbenzyl monomers.

| Parameter | Potential Value/Condition | Rationale |

| RAFT Agent | Trithiocarbonate or dithiobenzoate | Proven effectiveness for styrenic monomers. |

| Initiator | Azobisisobutyronitrile (AIBN) | Common thermal initiator for radical polymerization. |

| Solvent | Dioxane, Toluene, or DMF | Good solubility for styrenic polymers. |

| Temperature | 60-80 °C | Typical range for AIBN-initiated RAFT polymerization. |

Exploration of New Application Domains in Niche Materials

The unique combination of a polymerizable group and a functional heterocycle in this compound suggests its potential in a variety of niche material applications.

Adhesive and Coating Technologies: Building on the known use of related compounds in dental primers, polymers and copolymers of this compound could be explored as components in high-performance adhesives and functional coatings. mdpi.com The thiobarbituric acid moiety could enhance adhesion to specific substrates through hydrogen bonding or other intermolecular interactions.

Sensor Technology: Thiobarbituric acid and its derivatives have been investigated for their potential in chemosensors. researchgate.net The incorporation of this moiety into a polymer backbone could lead to the development of novel sensory materials. These materials could be designed to detect specific analytes through changes in their optical or electronic properties.

Biomedical Applications: The barbiturate (B1230296) and thiobarbiturate scaffolds are of significant interest in medicinal chemistry. researchgate.net Polymers containing the this compound unit could be explored for applications in drug delivery, where the thiobarbituric acid group might interact with specific biological targets or influence the release of encapsulated therapeutic agents. nih.govmdpi.com

Sustainable and Scalable Production of the Compound and its Polymers

For the widespread application of this compound and its polymers, the development of sustainable and scalable production methods is paramount.

Green Monomer Synthesis: Future research should focus on developing environmentally friendly synthetic routes to this compound. This could involve the use of renewable starting materials, greener solvents, and catalytic methods that minimize waste generation. bohrium.comdigitellinc.com Exploring enzymatic or biocatalytic approaches could also be a promising avenue.

Scalable Polymerization Processes: Transitioning the synthesis of polymers from the laboratory to an industrial scale requires robust and efficient polymerization processes. imperial.ac.ukspecificpolymers.com This includes optimizing reaction conditions to maximize yield and minimize reaction times, as well as developing purification methods that are both effective and environmentally benign. The development of polymerization processes that can be conducted in more sustainable solvents, such as water or supercritical carbon dioxide, would be a significant advancement.

The following table outlines key considerations for the sustainable and scalable production of this compound and its polymers.

| Aspect | Key Considerations |

| Monomer Synthesis | - Use of renewable feedstocks. - High atom economy reactions. - Reduction of hazardous waste. - Catalytic versus stoichiometric reagents. |

| Polymerization | - Use of green solvents. - Energy-efficient polymerization techniques. - High conversion and yield. - Facile purification of the polymer. |

| Lifecycle Assessment | - Biodegradability or recyclability of the resulting polymers. - Overall environmental impact from synthesis to disposal. |

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing 5-(4-Vinylbenzyl)-2-thiobarbituric acid derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions of thiobarbituric acid with substituted aldehydes, followed by reduction of exomethylene groups. For example, 5-(4-hydroxy-3-methoxybenzyl)-2-thioxodihydropyrimidine-4,6-dione was synthesized by condensing thiobarbituric acid with vanillin in ethanol/water (1:1), followed by NaBH₄ reduction . Characterization includes ¹H/¹³C NMR (e.g., δ 3.38 ppm for the benzyl-CH₂ group) and IR spectroscopy to confirm thione and carbonyl functionalities .

Q. How can researchers validate the purity of synthesized this compound compounds?

- Methodological Answer : Purity validation requires multi-technique approaches:

- Chromatography : TLC (e.g., silica gel, ethyl acetate/hexane) to monitor reaction progress .

- Spectroscopy : NMR to confirm structural integrity and absence of byproducts (e.g., residual vinyl protons at δ 5–6 ppm indicate incomplete reduction) .

- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values .

Q. What solvent systems are optimal for recrystallizing this compound derivatives?

- Methodological Answer : Ethanol/water mixtures (10–20:1) are widely used due to their polarity gradient, which facilitates gradual crystallization. For hydrophobic derivatives, ether/water systems are preferred .

Advanced Research Questions

Q. How can conflicting solubility data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or temperature variations. A systematic approach includes:

- Temperature-Dependent Studies : Measure solubility in DMSO, ethanol, and water at 25°C vs. 40°C .

- Computational Modeling : Use 2D molecular descriptors (e.g., LogP, polar surface area) to predict solubility trends .

- Validation : Cross-reference experimental data with Hansen solubility parameters .

Q. What strategies optimize the reaction yield of this compound derivatives in microwave-assisted synthesis?

- Methodological Answer : Key factors include:

- Power and Time : Optimize microwave irradiation (e.g., 300 W, 5–10 minutes) to reduce side reactions .

- Solvent-Free Conditions : Minimize solvent interference, as demonstrated in the synthesis of 5-arylidene thiobarbituric acids .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation .

Q. How should researchers design in vivo studies to evaluate the anti-inflammatory activity of this compound derivatives?

- Methodological Answer :

- Model Selection : Use LPS-induced inflammation in C57/BL6 mice (e.g., 5 mg/kg LPS dose) .

- Dosing : Administer derivatives (1–5 μM) 2 hours pre-LPS exposure to assess prophylactic efficacy .

- Endpoints : Measure liver homogenate biomarkers (e.g., NF-κB activation via HEPES buffer extraction) and cytokine levels .

Q. What analytical methods resolve structural ambiguities in this compound isomers?

- Methodological Answer :

- X-ray Crystallography : Resolve regiochemistry of substituents (e.g., vinyl vs. benzyl positioning) .

- 2D NMR : Use NOESY to confirm spatial proximity of protons (e.g., benzyl-CH₂ to thiocarbonyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to distinguish isomers with identical molecular formulas .

Key Recommendations for Researchers

- Experimental Design : Use factorial design to evaluate multiple variables (e.g., solvent, catalyst, temperature) simultaneously .

- Data Contradictions : Apply multivariate analysis to identify confounding factors in solubility or reactivity studies .

- Ethical Compliance : Follow institutional guidelines (e.g., PNU-IACUC) for animal studies, including humane endpoints and sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.